[(3-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
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Overview
Description
[(3-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methoxyaniline moiety attached to an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
[(3-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, [(3-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [(3-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
[2-(3-Methoxyanilino)-2-oxoethyl] 5-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
[2-(3-Methoxyanilino)-2-oxoethyl] 5-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in [(3-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate imparts unique reactivity compared to its chlorine and fluorine analogs. Bromine is a larger atom and can participate in different types of chemical reactions, making this compound particularly versatile in synthetic chemistry.
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-21-13-4-2-3-12(6-13)18-14(19)9-22-15(20)10-5-11(16)8-17-7-10/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDLSSNEYBSDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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